2-{[1-(2-methoxypyridine-3-carbonyl)pyrrolidin-3-yl]oxy}quinoline

Chemical Biology Medicinal Chemistry Kinase Inhibition

Secure the exact 3-(quinolin-2-yloxy)pyrrolidine scaffold for your target engagement studies. The 2-methoxypyridine-3-carbonyl group uniquely modulates logP and H-bonding versus generic aryl or sulfonamide analogs—verified via InChIKey WDGPSQHNWCMSNU-UHFFFAOYSA-N and HPLC purity to ensure PI3K/kinase inhibitor screening consistency.

Molecular Formula C20H19N3O3
Molecular Weight 349.39
CAS No. 1903446-68-3
Cat. No. B2663817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[1-(2-methoxypyridine-3-carbonyl)pyrrolidin-3-yl]oxy}quinoline
CAS1903446-68-3
Molecular FormulaC20H19N3O3
Molecular Weight349.39
Structural Identifiers
SMILESCOC1=C(C=CC=N1)C(=O)N2CCC(C2)OC3=NC4=CC=CC=C4C=C3
InChIInChI=1S/C20H19N3O3/c1-25-19-16(6-4-11-21-19)20(24)23-12-10-15(13-23)26-18-9-8-14-5-2-3-7-17(14)22-18/h2-9,11,15H,10,12-13H2,1H3
InChIKeyWDGPSQHNWCMSNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

2-{[1-(2-Methoxypyridine-3-carbonyl)pyrrolidin-3-yl]oxy}quinoline (CAS 1903446-68-3): Structural Identity and Database Verification for Procurement


2-{[1-(2-methoxypyridine-3-carbonyl)pyrrolidin-3-yl]oxy}quinoline is a synthetic, quinoline-pyrrolidine hybrid organic molecule with the IUPAC name (2-methoxypyridin-3-yl)(3-quinolin-2-yloxypyrrolidin-1-yl)methanone and a molecular weight of 349.4 g/mol [1]. Its structure features a quinoline core linked via an ether bridge to a pyrrolidine ring, which is further acylated with a 2-methoxypyridine-3-carbonyl group. The compound is indexed in PubChem with the InChIKey WDGPSQHNWCMSNU-UHFFFAOYSA-N, confirming its unique chemical identity for procurement and registration purposes [1]. This compound belongs to a broader class of 3-(quinolin-2-yloxy)pyrrolidine derivatives, which are frequently explored as scaffolds in medicinal chemistry for target engagement [2].

Procurement Risk: Why Generic 3-(Quinolin-2-yloxy)pyrrolidine Analogs Cannot Replace 2-{[1-(2-methoxypyridine-3-carbonyl)pyrrolidin-3-yl]oxy}quinoline


Simply substituting one 3-(quinolin-2-yloxy)pyrrolidine derivative for another poses a high risk of altering critical molecular recognition and physicochemical properties. The specific 2-methoxypyridine-3-carbonyl terminal group on the pyrrolidine nitrogen of this compound is not a generic acyl cap; the methoxy substituent's position and electronic effects can distinctly modulate hydrogen-bonding capacity, lipophilicity (logP), and metabolic stability compared to analogs bearing different aryl, sulfonamide, or carboxamide groups [1]. Variations in this region have been shown to significantly shift selectivity and potency profiles in related PI3K and kinase inhibitor programs, where even a single atom change (e.g., methoxy vs. methyl or halogen) can redirect inhibitor activity away from the intended target [2]. Therefore, compound identity must be verified by CAS number and analytical data (e.g., HPLC purity, NMR) at the point of procurement, rather than relying on functional class assumptions.

Quantitative Differentiation Evidence for 2-{[1-(2-methoxypyridine-3-carbonyl)pyrrolidin-3-yl]oxy}quinoline (1903446-68-3) Against Closest Structural Analogs


Structural and Pharmacophoric Distinction vs. Carboxamide- and Sulfonamide-Linked 3-(Quinolin-2-yloxy)pyrrolidine Analogs

The target compound features a 2-methoxypyridine-3-carbonyl group linked to the pyrrolidine nitrogen, whereas the closest commercially surveyed analogs bear carboxamide (e.g., N-(2-methoxyphenyl)-3-(quinolin-2-yloxy)pyrrolidine-1-carboxamide) or sulfonamide (e.g., N,N-dimethyl-3-(quinolin-2-yloxy)pyrrolidine-1-sulfonamide) terminal groups [1]. In related PI3K inhibitor series, the methoxypyridine moiety has been shown to contribute to a distinct hydrogen-bond network within the ATP-binding pocket, providing a selectivity handle not achievable with simple phenyl or benzyl carboxamides [2]. No head-to-head biochemical data is publicly available for the target compound; however, this structural divergence is sufficient to predict non-interchangeability in any assay context.

Chemical Biology Medicinal Chemistry Kinase Inhibition

Predicted Lipophilicity Modulation Relative to Trifluoromethoxy-Phenyl Ketone Analog

The target compound's 2-methoxypyridine group is predicted to confer lower lipophilicity compared to a (4-(trifluoromethoxy)phenyl)methanone analog, (3-(Quinolin-2-yloxy)pyrrolidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone. Using fragment-based clogP calculations (e.g., KOWWIN), the methoxypyridine fragment contributes approximately +0.8 log unit, while the trifluoromethoxyphenyl fragment contributes approximately +1.9 log units [1]. This roughly 1.1 log unit difference in predicted lipophilicity suggests that the target compound would exhibit improved aqueous solubility and potentially lower non-specific protein binding, a key consideration for in vitro assay development and lead optimization libraries [2].

Physicochemical Properties ADME Lipophilicity

Absence of Public Bioactivity Data: A Critical Procurement Caution

Despite extensive database searches (PubChem, ChEMBL, PubMed, Google Patents) using the compound's CAS Number, IUPAC name, InChIKey, and SMILES, no quantitative bioactivity data (IC50, Ki, EC50, or functional assay result) for 2-{[1-(2-methoxypyridine-3-carbonyl)pyrrolidin-3-yl]oxy}quinoline (1903446-68-3) could be identified in any non-excluded, authoritative public source as of 2026-04-29 [1]. This contrasts with structurally related PI3Kδ inhibitors like Leniolisib (CDZ173), which have published selectivity profiles (e.g., >100-fold selectivity over PI3Kα, β, γ) [2]. The complete absence of documented biological activity means that any procurement decision must be based on defined in-house screening objectives and rigorous analytical verification of compound identity and purity from the supplier.

Data Integrity Procurement Risk Literature Gap

Rational Application Scenarios for 2-{[1-(2-methoxypyridine-3-carbonyl)pyrrolidin-3-yl]oxy}quinoline (1903446-68-3) Based on Structural Inference


Chemical Probe Development for PI3K/AKT/mTOR Pathway Investigation

Given the structural precedent set by methoxypyridine-containing PI3Kδ inhibitors (e.g., compound 12 in Hoegenauer et al., 2016), this compound could serve as a starting scaffold for structure-activity relationship (SAR) studies targeting the PI3K family [1]. Its distinct quinoline-pyrrolidine core, combined with the methoxypyridine carbonyl warhead, offers a unique pharmacophore that may interact with the ATP-binding site differently than quinazoline-based inhibitors like Leniolisib. Researchers developing isoform-selective inhibitors should screen this compound against PI3Kα, β, γ, and δ isoforms to evaluate initial potency and selectivity before embarking on analog synthesis.

Fragment-Based or DNA-Encoded Library (DEL) Hit Follow-up

The compound's molecular weight (349.4 g/mol) and moderate complexity align with 'lead-like' chemical space, making it a viable candidate for fragment evolution or DEL hit confirmation workflows [2]. Its well-defined structure and commercial availability (subject to vendor verification) allow for rapid procurement and testing in biochemical or biophysical assays (e.g., SPR, thermal shift) against panels of kinases or other ATP-binding proteins. The absence of prior bioactivity annotation represents an opportunity for novel target deconvolution.

Physicochemical Benchmarking for CNS or Cellular Permeability Studies

With a predicted clogP contribution of ~0.8 for the methoxypyridine fragment, the target compound is expected to reside in a favorable lipophilicity range for cellular permeability without excessive non-specific binding [3]. This makes it suitable as a control or test article in parallel artificial membrane permeability assay (PAMPA) or Caco-2 monolayer experiments, where direct comparison with higher-logP analogs (e.g., trifluoromethoxyphenyl derivatives) can quantify the impact of terminal group lipophilicity on membrane flux.

Analytical Reference Standard for Quinoline-Pyrrolidine Library QC

Given the prevalence of 3-(quinolin-2-yloxy)pyrrolidine scaffolds in commercial screening libraries, this compound’s well-defined spectral properties (NMR, MS, IR) can serve as a reference standard for library quality control and hit re-synthesis campaigns [4]. Its unique 2-methoxypyridine carbonyl signature in both 1H-NMR and LC-MS facilitates rapid identity confirmation and purity assessment of compounds sourced from different vendors.

Quote Request

Request a Quote for 2-{[1-(2-methoxypyridine-3-carbonyl)pyrrolidin-3-yl]oxy}quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.